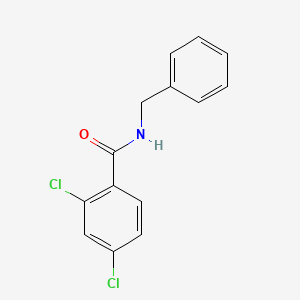

N-benzyl-2,4-dichlorobenzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Contemporary Chemical and Biological Sciences

Benzamide, the amide derivative of benzoic acid, and its related structures form a cornerstone of modern medicinal chemistry. walshmedicalmedia.com These derivatives are recognized for their wide array of pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties. walshmedicalmedia.com The versatility of the benzamide scaffold allows for structural modifications that can lead to compounds with highly specific biological functions.

In the field of oncology, benzamide derivatives have emerged as a particularly promising class of therapeutic agents. Many function as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression and are considered effective for treating diseases linked to abnormal cell proliferation, such as cancer. acs.orgtandfonline.com For example, the novel benzamide derivative MS-275 (Entinostat) has shown significant antitumor activity by inhibiting histone deacetylase both in vitro and in vivo. acs.org Furthermore, recent research has identified benzamide derivatives as potent inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, highlighting their potential in targeted cancer therapy. researchgate.net The benzamide structure often serves as a critical pharmacophore, or the part of a molecule responsible for its biological activity, in the design of dual-target ligands that can address complex diseases like metabolic syndrome. acs.org

The broad biological significance of these compounds ensures continued interest from scientists in developing new and more effective benzamide derivatives. walshmedicalmedia.com

Table 1: Investigated Biological Activities of Various Benzamide Scaffolds

| Benzamide Derivative Class | Biological Target/Activity | Research Context |

|---|---|---|

| General Benzamides | Antimicrobial, Analgesic, Anti-inflammatory | Broad pharmacological screening. walshmedicalmedia.com |

| Pyridine-acylhydrazone Benzamides | Anti-proliferative (Anticancer) | Investigated for treatment of multiple myeloma. bohrium.com |

| N-Substituted Benzamides | Histone Deacetylase (HDAC) Inhibition | Anticancer agent development, based on the structure of Entinostat (MS-275). researchgate.net |

| Benzamidophenyl/Phenylacetamidophenyl Benzamides | PARP-1 Inhibition | Targeted cancer therapy, particularly for colorectal cancer. researchgate.net |

Scope and Academic Relevance of N-benzyl-2,4-dichlorobenzamide and Its Analogues

This compound is a specific derivative that has garnered academic interest primarily as a noncompetitive inhibitor of the betaine/γ-aminobutyric acid (GABA) transporter 1 (BGT1). nih.govebi.ac.uk BGT1 is a protein involved in the transport of neurotransmitters, making its inhibitors valuable tools for neuroscience research and potentially for therapeutic development.

Research has focused on the synthesis of this compound and its analogues to establish a clear structure-activity relationship (SAR). nih.gov For instance, studies involving dozens of analogues have been conducted to identify modifications that enhance inhibitory activity at BGT1 while improving solubility and reducing off-target effects at other transporters. nih.govebi.ac.uk One such study identified a 3-pyridine analogue with a 2,4-dichloro substitution as retaining potent BGT1 activity with an improved pharmacological profile. nih.govebi.ac.uk

Beyond its role as a BGT1 inhibitor, this compound serves as a versatile chemical intermediate. It has been used in reactions such as chlorosulfonation to create corresponding sulfonyl chlorides, which are then condensed with nucleophiles like amino acids to synthesize new derivatives. researchgate.nettandfonline.comtandfonline.comresearchgate.net This highlights its utility as a foundational scaffold for building more complex molecules with potential biological activities. The N-benzylbenzamide scaffold, in general, has been identified as a promising merged pharmacophore for designing dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are targets for managing metabolic syndrome. acs.org

Table 2: Research Highlights of this compound and Analogues

| Compound/Analogue | Primary Research Focus | Key Finding |

|---|---|---|

| N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide | BGT1 Inhibition | Identified as a noncompetitive inhibitor of the betaine/GABA transporter 1. nih.govebi.ac.uk |

| 2,4-Cl substituted 3-pyridine analogue | BGT1 Inhibition (SAR study) | Retained BGT1 activity with improved solubility and off-target profile. nih.gov |

| This compound | Synthetic Chemistry | Reacts with chlorosulfonic acid to form p-sulfonyl chlorides for further synthesis. researchgate.nettandfonline.com |

Historical Development of Research on this compound-Related Scaffolds

The scientific exploration of benzamide-related scaffolds is part of a larger narrative in medicinal chemistry centered on the concept of "privileged scaffolds." nih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a rich source for drug discovery. nih.gov

Historically, benzamide-based compounds have been used in medicine for decades, with some of the earliest applications found in psychiatry with drugs like Sulpiride and Amisulpiride. walshmedicalmedia.com The development of these early drugs demonstrated the potential of the benzamide core to interact with biological systems.

A significant evolution in benzamide research occurred with the shift towards structure-based drug design for specific molecular targets. A pivotal moment was the discovery that the benzamide derivative MS-275 (Entinostat) acts as a potent and selective histone deacetylase inhibitor. acs.org This finding catalyzed extensive research into designing new benzamide-based structures as anticancer agents by modifying molecular length and substitutions on the terminal benzene (B151609) rings. acs.orgtandfonline.comresearchgate.net

More recently, the benzamide linker has been strategically employed in the design of inhibitors for other important cancer targets, such as PARP-1, based on the molecular structure of existing drugs like olaparib. researchgate.net This modern approach, which uses computational docking and a deep understanding of protein-ligand interactions, represents the current frontier of research on benzamide-related scaffolds. researchgate.netresearchgate.net The journey from broadly active agents to highly tailored molecules illustrates the enduring and evolving academic relevance of scaffolds related to this compound.

Structure

3D Structure

Properties

CAS No. |

5397-16-0 |

|---|---|

Molecular Formula |

C14H11Cl2NO |

Molecular Weight |

280.1 g/mol |

IUPAC Name |

N-benzyl-2,4-dichlorobenzamide |

InChI |

InChI=1S/C14H11Cl2NO/c15-11-6-7-12(13(16)8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |

InChI Key |

MTCXGMSQPQEAEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Benzyl 2,4 Dichlorobenzamide

Established Synthetic Pathways for N-benzyl-2,4-dichlorobenzamide

The creation of the amide bond in this compound can be achieved through several established synthetic methodologies, including classical amidation, condensation reactions, and direct N-alkylation approaches.

Amidation Reactions Employing 2,4-Dichlorobenzoyl Chloride and Benzylamine (B48309)

A primary and efficient method for the synthesis of this compound involves the acylation of benzylamine with 2,4-dichlorobenzoyl chloride. This reaction, a classic example of a Schotten-Baumann type reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A detailed study outlines a high-yield synthesis where benzylamine is reacted with 2,4-dichlorobenzoyl chloride in dimethylformamide (DMF) with triethylamine (B128534) as the base. The reaction proceeds smoothly at room temperature over 5-6 hours, affording the desired product in a 95% yield. The product is isolated as a white crystalline solid with a melting point of 125 °C. Spectroscopic data confirms the structure of the compound.

Table 1: Synthesis of this compound via Amidation

| Reactants | Reagents | Solvent | Time | Temperature | Yield | m.p. | Spectroscopic Data |

|---|---|---|---|---|---|---|---|

| Benzylamine, 2,4-Dichlorobenzoyl Chloride | Triethylamine | DMF | 5-6 h | Room Temp. | 95% | 125 °C | IR (KBr): 3355, 1654, 1619 cm⁻¹; ¹H NMR (300 MHz, DMSO-d₆) δ 9.02 (s, 1H, NH), 7.69 (s, 1H, ArH), 7.49 (s, 2H, ArH) |

Condensation Reactions in this compound Synthesis

Condensation reactions provide an alternative route to amide bond formation, directly coupling a carboxylic acid with an amine. These reactions typically require a coupling agent to activate the carboxylic acid. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly employed for this purpose.

The general mechanism involves the reaction of the carboxylic acid (2,4-dichlorobenzoic acid) with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (benzylamine), leading to the formation of the amide and a urea (B33335) byproduct. To enhance efficiency and minimize side reactions like racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used. While a specific example for this compound is not detailed in the provided search results, the general methodology is widely applicable for the synthesis of benzamide (B126) derivatives. The reaction is typically carried out in a suitable organic solvent at room temperature.

Direct Synthesis Approaches for N-alkylated Amides

Direct N-alkylation of a primary amide offers another synthetic strategy. In this approach, 2,4-dichlorobenzamide (B1293658) would be reacted with a benzylating agent, such as benzyl (B1604629) bromide, in the presence of a base. This method avoids the need to prepare the acyl chloride or use a coupling agent.

The reaction generally proceeds by deprotonation of the amide N-H bond by a suitable base to form an amidate anion, which then acts as a nucleophile, attacking the benzylating agent in an SN2 reaction. The choice of base and solvent is crucial to the success of this reaction, with stronger bases often required to achieve sufficient deprotonation of the amide. While specific conditions for the N-benzylation of 2,4-dichlorobenzamide were not found, studies on the alkylation of other benzamides suggest that bases like sodium hydride in a polar aprotic solvent could be effective.

Functional Group Transformations and Derivatization Strategies of this compound Analogues

The this compound scaffold presents several sites for further chemical modification, enabling the synthesis of a diverse range of analogues. Key strategies involve reactions at the halogenated benzene (B151609) ring and oxidation of the benzyl group.

Halogen Atom Reactivity: Nucleophilic Substitution Reactions on the Dichlorobenzamide Moiety

The chlorine atoms on the benzamide ring are generally unreactive towards nucleophilic substitution under standard conditions. However, in the presence of strong electron-withdrawing groups and a potent nucleophile, nucleophilic aromatic substitution (SNAr) can occur. The amide group itself is an activating group for nucleophilic aromatic substitution, particularly at the ortho and para positions.

In the case of this compound, the chlorine at the 2-position is ortho to the activating amide group, and the chlorine at the 4-position is para. This positioning makes both chlorine atoms potential sites for nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of reaction is influenced by the strength of the nucleophile and the reaction conditions. For a directed nucleophilic aromatic substitution, specific reaction conditions, such as the use of pyridine (B92270) in the reaction of ortho-iodobenzamides with amines, have been shown to facilitate the reaction without the need for a strong electron-withdrawing group. While a specific example of nucleophilic substitution on this compound was not found, the principles of SNAr suggest that reactions with strong nucleophiles like alkoxides or amines under forcing conditions could lead to the displacement of one or both chlorine atoms.

Oxidation Reactions

The benzyl group of this compound analogues is susceptible to oxidation. A notable transformation is the oxidative debenzylation, which converts the N-benzyl amide back to the primary amide.

One effective method for this transformation utilizes a bromo radical, generated from the oxidation of an alkali metal bromide with an oxidant like Oxone. luxembourg-bio.comacs.orgwikipedia.orgchemistrysteps.com This reaction proceeds under mild conditions and provides the corresponding primary amide in high yields. luxembourg-bio.comacs.orgwikipedia.orgchemistrysteps.com The proposed mechanism involves the abstraction of a hydrogen atom from the benzylic position by the bromo radical, forming a benzyl radical intermediate. luxembourg-bio.comchemistrysteps.com This intermediate is then oxidized to an iminium cation, which is subsequently hydrolyzed to yield the primary amide. luxembourg-bio.comchemistrysteps.com This method is advantageous due to its transition-metal-free nature and the use of environmentally benign reagents. luxembourg-bio.comacs.org

Reduction Reactions

One of the most common and effective reagents for the reduction of amides is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide. This is followed by the coordination of the oxygen atom to the aluminum, forming a complex intermediate. Subsequent elimination of the aluminate species and a second hydride attack on the resulting iminium ion furnishes the corresponding amine. masterorganicchemistry.com

Catalytic hydrogenation is another viable method for amide reduction, although it often necessitates harsh reaction conditions such as high pressures and elevated temperatures. wikipedia.org Typical catalysts for this process include copper chromite, rhenium trioxide, and other transition metal-based systems. wikipedia.org

Other hydride-based reagents can also be employed for this transformation, each with varying degrees of reactivity and selectivity. The choice of reducing agent can be influenced by the presence of other functional groups within the molecule that may also be susceptible to reduction. For instance, dialkylboranes have been shown to selectively reduce tertiary amides. acs.org

A summary of common reducing agents applicable to the reduction of amides is presented in the table below.

Table 1: Common Reagents for Amide Reduction

| Reagent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Amine |

| Catalytic Hydrogenation (H₂) | High pressure, high temperature, metal catalyst (e.g., CuCrO₂) | Amine |

| Borane (BH₃) | THF | Amine |

Sulfonylation Reactions: Formation of Sulfonyl Chlorides from this compound

The introduction of a sulfonyl chloride group onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution, specifically chlorosulfonation. This reaction involves the treatment of the aromatic compound with chlorosulfonic acid (ClSO₃H). The highly electrophilic nature of chlorosulfonic acid allows for the direct introduction of the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring.

While no specific studies on the chlorosulfonation of this compound are documented, the principles of electrophilic aromatic substitution can be applied to predict the outcome of such a reaction. The 2,4-dichloro-substituted benzene ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the chlorine atoms and the benzoyl group. The directing effects of the existing substituents would influence the position of the incoming chlorosulfonyl group. The chlorine atoms are ortho, para-directing, while the amide group is meta-directing. The interplay of these directing effects would determine the regioselectivity of the sulfonylation.

The general reaction for the formation of an aromatic sulfonyl chloride involves the reaction of an aromatic compound with an excess of chlorosulfonic acid. google.comgoogle.com The reaction is typically performed at low temperatures to control its exothermicity. The resulting sulfonyl chloride is a versatile intermediate that can be readily converted into a variety of sulfonamides by reaction with primary or secondary amines. cbijournal.comorganic-chemistry.org

Alternative methods for the synthesis of sulfonyl chlorides include the oxidative chlorination of thiols or disulfides using reagents such as N-chlorosuccinimide (NCS) in the presence of a chloride source. researchgate.netorganic-chemistry.org

The table below lists common reagents used for the synthesis of sulfonyl chlorides.

Table 2: Reagents for the Synthesis of Sulfonyl Chlorides

| Reagent | Substrate | Reaction Type |

|---|---|---|

| Chlorosulfonic Acid (ClSO₃H) | Aromatic Hydrocarbons | Electrophilic Aromatic Substitution |

| Thionyl Chloride (SOCl₂) with a Sulfonic Acid | Sulfonic Acids | Chlorination |

| N-Chlorosuccinimide (NCS) / Chloride Source | Thiols, Disulfides | Oxidative Chlorination |

Derivatization with Amino Acids and Peptoid Formation

The derivatization of this compound with amino acids can lead to the formation of more complex molecules, including peptoid-like structures. Peptoids, or N-substituted glycines, are a class of peptide mimics that have gained significant interest due to their enhanced proteolytic stability and potential therapeutic applications. beilstein-journals.orgnih.gov

A common method for the synthesis of peptoids is the submonomer method. beilstein-journals.org This two-step process involves the acylation of a resin-bound amine with an α-haloacetic acid, followed by a nucleophilic displacement of the halide with a primary amine. While this compound itself is not a primary amine, its reduced form, N-(2,4-dichlorobenzyl)benzylamine, could theoretically be used in a similar fashion, or the N-benzylamine portion could be envisioned as a side chain in a peptoid synthesis.

Direct N-acylation of amino acids with a suitable derivative of this compound could also be a viable strategy for derivatization. This would involve activating the carboxylic acid group of the amino acid and reacting it with the nitrogen of the amide, though this would be a challenging transformation. A more plausible approach would be to modify this compound to introduce a reactive handle suitable for coupling with amino acids.

The formation of an amide bond between a carboxylic acid and an amine is a fundamental reaction in the synthesis of peptides and their analogs. nih.gov This reaction is typically facilitated by coupling reagents that activate the carboxylic acid.

The table below outlines the general steps involved in the submonomer synthesis of a peptoid, which could be conceptually adapted for the incorporation of moieties derived from this compound.

Table 3: General Steps in Submonomer Peptoid Synthesis

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Acylation | α-Haloacetic Acid (e.g., Bromoacetic acid), Carbodiimide (e.g., DIC) | Forms a haloacetamide intermediate on a solid support. |

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzyl 2,4 Dichlorobenzamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

In the ¹H NMR spectrum of N-benzyl-2,4-dichlorobenzamide, distinct signals corresponding to the protons of the benzyl (B1604629) and 2,4-dichlorobenzyl moieties are expected. The methylene (B1212753) protons (CH₂) of the benzyl group typically appear as a doublet around δ 4.65 ppm, with the splitting caused by coupling to the adjacent amide proton (N-H). rsc.org The amide proton itself is often observed as a broad singlet or a triplet between δ 6.4 and 6.7 ppm. rsc.org

The aromatic region of the spectrum is more complex, showing signals for the five protons of the monosubstituted benzyl ring and the three protons of the dichlorinated phenyl ring. The protons of the benzyl group typically resonate in the δ 7.2-7.4 ppm range. rsc.org For the 2,4-dichlorophenyl group, the three aromatic protons would exhibit a characteristic splitting pattern reflecting their positions relative to the chlorine atoms. For comparison, in the related compound N-benzylbenzamide, the aromatic protons appear as a series of multiplets between δ 7.26 and 7.79 ppm. rsc.org Substituents on the benzoyl ring significantly influence the chemical shifts of nearby protons.

¹H NMR Spectroscopic Data for N-benzylbenzamide Analogues (500 MHz, CDCl₃)

| Compound | Amide NH (δ, ppm) | Methylene CH₂ (δ, ppm) | Aromatic CH (δ, ppm) | Citation |

|---|---|---|---|---|

| N-benzylbenzamide | 6.44 (brs) | 4.65 (d, J=5.5 Hz) | 7.26-7.51 (m), 7.79 (d, J=7.1 Hz) | rsc.org |

| N-benzyl-4-nitrobenzamide | 6.47 (bs) | 4.67 (d, J=6.0 Hz) | 7.36 (m), 7.96 (d, J=9.0 Hz), 8.28 (d, J=9.0 Hz) | rsc.org |

| N-benzyl-4-bromobenzamide | 6.42 (bs) | 4.65 (d, J=5.5 Hz) | 7.31-7.39 (m), 7.57-7.59 (m), 7.66-7.68 (m) | rsc.org |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon (C=O) of the amide group is expected to produce a signal in the downfield region, typically around δ 165-168 ppm. rsc.org The methylene carbon (CH₂) of the benzyl group usually appears around δ 44 ppm. rsc.org

The spectrum will also display signals for the aromatic carbons. The carbon atoms bonded to chlorine in the 2,4-dichlorophenyl ring will be significantly affected, as will the carbon attached to the amide group. In the unsubstituted N-benzylbenzamide, the aromatic carbons resonate between δ 127 and 138 ppm. rsc.org The introduction of chloro-substituents, as seen in related N-2,4-dichlorobenzoyl phosphoric triamides, alters these chemical shifts, aiding in the precise assignment of each carbon atom within the dichlorinated ring. scispace.com

¹³C NMR Spectroscopic Data for N-benzylbenzamide Analogues (125 MHz, CDCl₃)

| Compound | Carbonyl C=O (δ, ppm) | Methylene CH₂ (δ, ppm) | Aromatic C (δ, ppm) | Citation |

|---|---|---|---|---|

| N-benzylbenzamide | 167.5 | 44.2 | 127.1, 127.7, 128.1, 128.7, 128.9, 131.7, 134.5, 138.2 | rsc.org |

For more complex analogues or to unambiguously assign all signals, two-dimensional (2D) NMR techniques are employed.

¹H-¹H COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks. It would show correlations between the amide NH proton and the methylene CH₂ protons, as well as among adjacent protons within each aromatic ring, confirming their connectivity.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments. For instance, an HMBC experiment would show a correlation from the methylene (CH₂) protons to the carbonyl carbon and the ipso-carbon of the benzyl ring, definitively linking the benzyl group to the amide nitrogen. usm.my Similarly, correlations from the remaining aromatic protons would confirm the structure of the 2,4-dichlorobenzoyl portion. usm.my These techniques are invaluable for distinguishing between isomers and elucidating the structures of novel, more substituted analogues. usm.my

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by several key absorption bands. The most prominent features are associated with the secondary amide linkage.

A sharp absorption band corresponding to the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding in the sample. The C=O stretching vibration, known as the Amide I band, gives rise to a strong, sharp absorption typically found between 1630 and 1680 cm⁻¹. For the related N-benzylbenzamide, this peak appears strongly at 1645 cm⁻¹. researchgate.net Another characteristic band is the N-H bending vibration, or Amide II band, which is usually observed near 1550 cm⁻¹. researchgate.net

Other significant absorptions include C-H stretches from the aromatic rings (around 3000-3100 cm⁻¹) and the methylene group (around 2850-2950 cm⁻¹), as well as C=C stretching vibrations within the aromatic rings (1450-1600 cm⁻¹). The presence of the chlorine substituents is indicated by C-Cl stretching bands in the fingerprint region, typically below 800 cm⁻¹.

Characteristic FT-IR Absorption Bands for N-benzylbenzamide Analogues

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2950 |

| Amide C=O | Stretch (Amide I) | 1630 - 1680 |

| Amide N-H | Bend (Amide II) | 1510 - 1570 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₄H₁₁Cl₂NO), the monoisotopic mass is 279.02 Da. uni.lu In high-resolution mass spectrometry (HRMS), the measured mass would be very close to this calculated value, confirming the elemental composition.

A key feature in the mass spectrum of a dichlorinated compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit a characteristic cluster of peaks for any chlorine-containing fragment. The molecular ion will appear as three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1, which is a definitive signature for the presence of two chlorine atoms.

Under common ionization techniques like electrospray ionization (ESI), the compound is often observed as protonated or sodiated adducts.

Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z | Citation |

|---|---|---|

| [M+H]⁺ | 280.02904 | uni.lu |

| [M+Na]⁺ | 302.01098 | uni.lu |

| [M+K]⁺ | 317.98492 | uni.lu |

X-ray Crystallography Studies of this compound Analogues

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related analogues provides significant insight into the expected structural features.

For instance, in the crystal structure of N-Benzyl-2-(2,4-dichlorophenoxy)acetamide, the dihedral angle between the two aromatic rings was found to be 27.17°. nih.gov A similar non-planar orientation would be expected for this compound.

A crucial aspect revealed by crystallography is the nature of intermolecular interactions that govern the crystal packing. In many benzamide (B126) analogues, molecules are linked by N—H⋯O hydrogen bonds, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule. nih.gov This often leads to the formation of centrosymmetric dimers or extended one-dimensional chains. scispace.com In the crystal structures of N-2,4-dichlorobenzoyl phosphoric triamides, these primary hydrogen bonds are further supported by weaker C–H⋯O and C–H⋯Cl interactions, creating complex three-dimensional networks. scispace.com Such studies provide an unambiguous confirmation of the molecular structure and its solid-state conformation.

Crystallographic Data for an Analogue: N-Benzyl-2-(2,4-dichlorophenoxy)acetamide

| Parameter | Value | Citation |

|---|---|---|

| Chemical Formula | C₁₅H₁₃Cl₂NO₂ | nih.gov |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Key Interaction | N—H⋯O hydrogen bonds | nih.gov |

Structure Activity Relationship Sar Studies of N Benzyl 2,4 Dichlorobenzamide Derivatives

Elucidation of Structural Determinants for Biological Activity in N-benzyl-2,4-dichlorobenzamide Analogues

The biological activity of this compound analogues is intricately linked to the specific arrangement and nature of their constituent parts: the N-benzyl group, the amide linker, and the 2,4-dichlorinated benzoyl moiety. SAR studies on related benzamide (B126) series have highlighted the importance of these regions in dictating the interaction with biological targets.

The N-benzyl group often plays a crucial role in establishing hydrophobic interactions within the binding pockets of receptors or enzymes. The orientation and conformational flexibility of this group can significantly impact binding affinity. For instance, in a series of N-benzyl-2-fluorobenzamides, the 4-fluorobenzyl group was found to occupy the ATP-binding pocket of the epidermal growth factor receptor (EGFR). nih.gov

The amide linker is a critical structural element that provides a hydrogen bonding motif, essential for anchoring the molecule to its biological target. Modifications to this linker, such as altering its rigidity or replacing it with other functional groups, have been shown to cause a decrease in the affinity for the dopamine (B1211576) D(4) receptor in a related series of benzamides. nih.gov

Impact of N-Substitution Patterns on Receptor and Enzyme Affinity

Variations in the substitution pattern on the N-benzyl group of this compound analogues can profoundly affect their affinity for specific receptors and enzymes. The introduction of different substituents on the phenyl ring of the benzyl (B1604629) group can alter the electronic properties, lipophilicity, and steric bulk of this region, thereby modulating the binding interactions.

In a study of N-benzyl-2-fluorobenzamide derivatives as dual EGFR/HDAC3 inhibitors, various substitutions on the N-benzyl ring were explored. The results indicated that the nature and position of the substituent were critical for inhibitory activity. For example, a 4-fluoro substituent on the benzyl ring of one of the most promising compounds was found to be optimal for binding to the ATP-binding pocket of EGFR. nih.gov

Research on other N-substituted benzamides has also demonstrated the significance of the N-benzyl moiety. For instance, in a series of N-substituted phenyldihydropyrazolones, analogues with an aromatic ring, such as a benzyl or 4-fluorobenzyl group, on a piperidine (B6355638) linker showed higher activities against Trypanosoma cruzi amastigotes. frontiersin.org Specifically, the 4-fluorobenzyl substituted piperidine displayed sub-micromolar potency. frontiersin.org These findings suggest that both the presence of the aromatic ring and its electronic properties are important for biological activity.

The following table summarizes the impact of N-substitutions on the activity of a series of N-substituted phenyldihydropyrazolones, providing insights that may be applicable to this compound analogues.

| Compound | N-Substitution | cLogP | pIC50 |

| 74 | 2-furanylmethyl | 3.5 | 5.0 |

| 77 | 3-pyridinylmethyl | 4.4 | 5.3 |

| 75 | benzyl | - | ~5.6 |

| 78 | 4-pyridinylmethyl | - | ~5.6 |

| 76 | 4-fluorobenzyl | 4.6 | 6.1 |

Data sourced from a study on N-substituted phenyldihydropyrazolones against Trypanosoma cruzi amastigotes. frontiersin.org

Influence of Aromatic Ring Substitutions on Pharmacological Profiles

The substitution pattern on the benzamide aromatic ring is a key determinant of the pharmacological profile of this compound derivatives. The presence of the two chlorine atoms at the 2 and 4 positions significantly influences the molecule's properties. Altering these substitutions can lead to changes in activity, selectivity, and pharmacokinetic properties.

Studies on 2,4-dichlorobenzoic acid derivatives have revealed that the nature and position of substituents on the aromatic ring are crucial for their antimicrobial potential. researchgate.net While this study does not focus on N-benzyl amides specifically, it underscores the importance of the substitution pattern on the benzoyl moiety.

In a broader context of benzamide derivatives, research has shown that substitutions on the aromatic ring can modulate activity against various targets. For example, in a series of benzamides with a pyridine-linked 1,2,4-oxadiazole, the nature of the substituent on the benzoyl ring influenced their fungicidal activities. nih.gov

The table below illustrates the effect of aromatic ring substitutions on the fungicidal activity of a series of benzamide derivatives, which can offer general insights into the importance of this molecular region.

| Compound | R (Substitution on Benzoyl Ring) | Inhibition against Botrytis cinereal (%) |

| 7d | 2-Cl | 66.7 |

| 7e | 2-Br | 63.1 |

| 7h | 2-F | 90.5 |

Data sourced from a study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound derivatives are not extensively reported, QSAR analyses of related structures provide valuable insights into the physicochemical properties that govern their activity.

For a series of 2,4-dichlorobenzoic acid derivatives, QSAR studies identified molar refractivity and the Balaban index (J) as significant parameters influencing their antimicrobial potential. researchgate.net This suggests that both steric and topological properties of the molecules are important for their biological activity.

In another study on N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties, 3D-QSAR models were developed to understand their herbicidal activities. nih.gov These models highlighted the importance of steric and electronic fields in determining the biological effect.

A QSAR study on 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors revealed that descriptors such as MATS3i, SpMax5_Bhe, minsOH, and VE3_D were relevant for predicting inhibitory activities. nih.gov The developed 2D-QSAR models showed good predictive ability.

The general form of a QSAR equation is:

Biological Activity = f(Physicochemical Properties and/or Structural Descriptors)

For instance, a hypothetical QSAR model for a series of benzamide derivatives might look like:

pIC50 = c0 + c1(LogP) + c2(MR) + c3*(σ)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP represents the lipophilicity of the compound.

MR is the molar refractivity, a measure of steric bulk.

σ is the Hammett constant, representing the electronic effect of a substituent.

c0, c1, c2, c3 are regression coefficients.

The following table presents key statistical parameters often used to validate QSAR models.

| Statistical Parameter | Description |

| R² (Coefficient of determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. |

| F (F-statistic) | Indicates the statistical significance of the regression model. |

| s (Standard error of estimate) | Measures the accuracy of the predictions. |

These parameters are crucial for assessing the reliability and predictive power of a QSAR model. rutgers.edunih.govtaylorfrancis.com

Computational and Theoretical Investigations of N Benzyl 2,4 Dichlorobenzamide Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is instrumental in virtual screening and for elucidating the binding mechanisms of potential drug candidates. nih.govmdpi.com

Analysis of Binding Modes and Key Intermolecular Interactions

Molecular docking simulations for N-benzylbenzamide analogues reveal specific binding modes within the active sites of their target proteins. The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. dergipark.org.tr For instance, in studies involving benzamide (B126) derivatives as inhibitors, the amide group often acts as a crucial hydrogen bond donor or acceptor. acs.org

Key interactions observed for analogous compounds include:

Hydrogen Bonding: The amide nitrogen and carbonyl oxygen are frequently involved in forming hydrogen bonds with amino acid residues in the target's active site, such as arginine (ARG) and glycine (B1666218) (GLY). dergipark.org.tr

Hydrophobic Interactions: The benzyl (B1604629) and dichlorophenyl rings of the N-benzyl-2,4-dichlorobenzamide scaffold typically engage in hydrophobic interactions with nonpolar residues of the target protein, contributing significantly to the stability of the ligand-protein complex. researchgate.net

Pi-Interactions: Aromatic rings in the ligands can form pi-pi stacking or pi-cation interactions with residues like tyrosine (TYR) or phenylalanine (PHE) in the binding pocket.

In a study of fluorinated 3-benzylamino benzamides targeting the Cholesteryl Ester Transfer Protein (CETP), docking simulations showed that hydrophobic interactions predominantly mediate the formation of the ligand/protein complex. researchgate.net Similarly, for benzamide derivatives targeting topoisomerase enzymes, specific interactions with DNA bases and key amino acid residues were identified as crucial for their inhibitory activity. dergipark.org.tr

Prediction of Binding Affinities and Pharmacophore Mapping

Docking simulations provide a scoring function to estimate the binding affinity between a ligand and a target, often expressed as a binding energy (kcal/mol) or an IC50 value. nih.govukm.my For a series of N-benzyl benzamide derivatives designed as butyrylcholinesterase (BChE) inhibitors, inhibitory activities (IC50) were reported from the picomolar to nanomolar range, indicating high binding affinity. acs.orgnih.gov The docking scores for various benzimidazole (B57391) derivatives against the Epidermal Growth Factor Receptor (EGFR) ranged from -7.8 to -8.4 kcal/mol, suggesting stable complex formation. ukm.my

Table 1: Predicted Binding Affinities of Selected Benzamide Analogues against Various Targets

| Compound Analogue | Target Protein | Predicted Binding Affinity | Reference |

|---|---|---|---|

| N-benzyl benzamide derivative (S11-1014) | Butyrylcholinesterase (BChE) | Sub-nanomolar IC50 | acs.org |

| Keto-benzimidazole derivative (1c) | EGFR (T790M mutant) | -8.4 kcal/mol | ukm.my |

| Keto-benzimidazole derivative (7c) | EGFR (wild-type) | -8.1 kcal/mol | ukm.my |

| Benzimidazole derivative (4e) | Plasmodium falciparum Adenylosuccinate Lyase | -7.48 kcal/mol | nih.gov |

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor. For N-benzylbenzamide analogues, a merged pharmacophore model for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) was developed, indicating the scaffold's potential for dual-target activity. acs.org A typical pharmacophore model for this class of compounds might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, which align with the key interactions observed in docking studies. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are employed to analyze the physical motions of atoms and molecules, providing insights into the dynamic stability of the ligand-receptor complex over time. scfbio-iitd.res.in This technique is crucial for validating the binding poses obtained from molecular docking and assessing the conformational changes in both the ligand and the protein upon binding. unica.it

The stability of the complex is often evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds throughout the simulation. researchgate.net A stable RMSD value over the simulation period suggests that the ligand remains securely in the binding pocket without significant conformational changes. nih.gov For instance, MD simulations have been used to confirm the stability of top-ranked compounds from virtual screening, ensuring that the predicted binding mode is maintained under conditions that mimic the physiological environment. rsc.orgnih.gov Studies have shown that approximately 94% of native ligand poses are stable during MD simulations, validating the method's reliability. nih.gov

Homology Modeling of Target Proteins for Virtual Screening and Design

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to construct a reliable 3D model. nih.gov This process relies on the amino acid sequence of the target protein and a known experimental structure of a homologous protein (the "template"). researchgate.net

The standard procedure for homology modeling involves:

Template Identification: The amino acid sequence of the target is searched against a database of known protein structures (like the Protein Data Bank or PDB) to find a suitable template with high sequence identity. nih.gov

Sequence Alignment: The target sequence is aligned with the template sequence. nih.gov

Model Building: A 3D model of the target protein is generated based on the alignment with the template's structure.

Model Validation: The quality of the generated model is assessed using tools like Ramachandran plots to ensure its stereochemical quality is reliable for further studies like molecular docking. frontiersin.orgnih.gov

This approach has been successfully used to build models for various drug targets, which are then used for virtual screening of compound libraries to identify potential inhibitors, including analogues of this compound. nih.govfrontiersin.orgnih.gov For example, a 3D structure of Plasmodium falciparum adenylosuccinate lyase was built using this method to screen for new antimalarial agents. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net DFT calculations are valuable for optimizing the molecular geometry of compounds like this compound and for determining their electronic and structural properties. multidisciplinaryjournals.com

Key properties derived from DFT calculations include:

Optimized Geometry: Provides the most stable three-dimensional structure of the molecule, including bond lengths and angles. multidisciplinaryjournals.com

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity and electronic transitions. A small HOMO-LUMO energy gap suggests higher chemical reactivity and the potential for intramolecular charge transfer.

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying regions that are rich or deficient in electrons, which is crucial for understanding intermolecular interactions.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from IR spectroscopy) to confirm the structure. multidisciplinaryjournals.com

DFT studies on benzamide derivatives have been used to calculate band gaps and dielectric constants, providing insights into their potential applications in materials science. researchgate.net For other complex benzimidazole derivatives, DFT calculations have helped to elucidate the electronic structure and support findings on their biological activity.

Table 2: Calculated Electronic Properties of Benzamide Derivatives using DFT

| Compound | Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| 4-chloro-phenyl-benzamide | DFT | Band Gap | 0.74 eV | researchgate.net |

| 2-chloro-3-chloro-phenyl-benzamide | DFT | Band Gap | 3.08 eV | researchgate.net |

| 4-chloro-phenyl-benzamide | DFT | Average Dielectric Constant | 3.28 | researchgate.net |

| 2-chloro-3-chloro-phenyl-benzamide | DFT | Average Dielectric Constant | 1.42 | researchgate.net |

Pharmacological and Biological Activity Profiles in Vitro and Non Human in Vivo Studies of N Benzyl 2,4 Dichlorobenzamide Analogues

Enzyme and Transporter Inhibition Studies

Analogues of N-benzyl-2,4-dichlorobenzamide have been shown to interact with several key biological targets, including transporters and enzymes involved in neurotransmission, pH regulation, and cell signaling.

Betaine/GABA Transporter 1 (BGT1) Inhibition: Noncompetitive Inhibition and Subtype Selectivity

The betaine/GABA transporter 1 (BGT1), a member of the solute carrier 6 (SLC6) family, is involved in regulating levels of the neurotransmitter γ-aminobutyric acid (GABA). Research has identified specific analogues of this compound as potent and selective inhibitors of BGT1.

Notably, N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) has been identified as the first non-competitive inhibitor of BGT1. researchgate.netresearchgate.net This suggests an allosteric mode of interaction, where BPDBA binds to a site on the transporter distinct from the substrate-binding (orthosteric) site. researchgate.netresearchgate.net This non-competitive profile is significant as it can offer therapeutic advantages over competitive inhibitors.

Studies on related bicyclic GABA analogues have further elucidated the molecular determinants for BGT1 selectivity. While these compounds are competitive inhibitors, the research highlights that non-conserved residues within the transporter's structure are crucial for achieving selectivity over other GABA transporters like GAT1, GAT2, and GAT3. nih.gov For instance, the bicyclic GABA analogue, bicyclo-GABA, showed high selectivity for BGT1 with an IC50 of 1.5 µM, compared to much lower activity at other GATs. nih.gov Another analogue demonstrated preferential inhibition of BGT1 with an IC50 of 13.9 μM and was about four times less active against GAT3, with minimal activity toward GAT1 and GAT2. nih.gov

Interactive Data Table: BGT1 Inhibition by this compound Analogues

| Compound | Target | Inhibition Type | IC50 (µM) | Selectivity Profile |

| N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) | BGT1 | Non-competitive | - | Identified as the first non-competitive inhibitor of BGT1. researchgate.netresearchgate.net |

| bicyclo-GABA | BGT1 | Competitive | 1.5 | Highly selective for BGT1 over GAT1, GAT2, and GAT3. nih.gov |

| Analogue 9 | BGT1 | - | 13.9 | Preferential for BGT1; 4x lower activity vs GAT3; low/no activity vs GAT1/GAT2. nih.gov |

Cholinesterase Inhibition: Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) Selectivity

Derivatives of N-benzyl benzamide (B126) have shown significant potential as inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.govresearchgate.net A series of these compounds demonstrated highly potent and selective inhibition of BChE, with IC50 values ranging from the picomolar to nanomolar scale. nih.gov The inhibitory effect was confirmed to be a result of direct binding to the enzyme. nih.gov

The selectivity for BChE over acetylcholinesterase (AChE) is a key feature of these analogues. For example, certain benzyl (B1604629) {(2S)-1-[(arylsulfamoyl)]-4-methylpentan-2-yl}carbamates, which share structural similarities, showed strong preferential inhibition of BChE. nih.gov One derivative, 5k , was nine times more effective at inhibiting BChE than the standard drug rivastigmine (B141) and displayed a high selectivity index (SI) of 33.71 (AChE IC50 / BChE IC50). nih.gov

Interactive Data Table: Cholinesterase Inhibition by N-benzyl Benzamide Analogues

| Compound | Target | IC50 (µM) | Selectivity Index (SI) (AChE/BChE) | Reference Compound (Rivastigmine) IC50 (µM) |

| 5k (Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate) | BChE | 4.33 | 33.71 | 38.40 |

| 5j (Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate) | BChE | 6.57 | ~10 | 38.40 |

| 5c (Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate) | BChE | 8.52 | ~10 | 38.40 |

Carbonic Anhydrase (CA) Inhibition

Sulphonamide-based analogues related to this compound have been extensively studied as inhibitors of carbonic anhydrases (CAs), zinc metalloenzymes involved in pH regulation and various physiological processes. Inhibition of specific CA isoforms, particularly the tumor-associated hCA IX and XII, is a validated strategy in cancer therapy.

A library of alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, which are structurally related to the target compound, showed effective inhibition of several human (h) CA isoforms. semanticscholar.orgtandfonline.com For instance, the ubiquitous cytosolic isoform hCA II was effectively inhibited by these compounds with Ki values in the low to moderate nanomolar range (1.7 to 85.8 nM). semanticscholar.org The 3,5-difluorobenzyl substituted compound 8m was the most potent against hCA II (Ki = 1.7 nM). semanticscholar.org

Many of these compounds showed selectivity for inhibiting specific CA isoforms. Several benzyl-substituted guanidino-benzenesulfonamides exhibited satisfactory selectivity towards the brain-associated CA VII over the off-target CA I and II, with Ki values in the subnanomolar range. unifi.it Furthermore, a series of N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines showed powerful inhibitory potency toward the cancer-associated hCA IX, with Ki values ranging from 4.7 to 21 nM. nih.gov

Interactive Data Table: Carbonic Anhydrase Inhibition by Related Analogues

| Compound | Target Isoform | Inhibition Constant (Ki) |

| 8m (3,5-difluorobenzyl carbamimidothioate) | hCA II | 1.7 nM semanticscholar.org |

| 14 (sulfonylguanidine derivative) | hCA IX | 4.7 nM nih.gov |

| 14 (sulfonylguanidine derivative) | hCA XII | 0.96 nM nih.gov |

| EMAC10101d (dihydrothiazole benzenesulfonamide) | hCA II | 8.1 nM nih.gov |

Epidermal Growth Factor Receptor (EGFR) Kinase and HER-2 Kinase Inhibition

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key targets in oncology. Analogues of N-benzylbenzamide have been investigated as inhibitors of these tyrosine kinases.

For instance, a series of N-(benzimidazol-2-yl-methyl) benzamide derivatives were designed as potential tyrosine kinase inhibitors. hsmc.gr One compound from this series, 4f , was found to be active against the A549 lung cancer cell line. hsmc.gr While direct IC50 values for EGFR/HER-2 were not provided for this specific analogue, the study suggests a promising scaffold for developing new tyrosine kinase inhibitors. hsmc.gr

Other studies on related structures provide more specific data. Lapatinib, a dual EGFR/HER-2 inhibitor, shows an IC50 of 0.16 μM against the EGFR-overexpressing A431 cell line. mdpi.com While not a direct this compound analogue, its development highlights the potential for small molecules to target these kinases. Research on benzylidene malononitrile (B47326) compounds yielded micromolar inhibitors with selectivity for HER kinases, including EGFR and HER2. nih.gov

Modulation of Other Biochemical Pathways (e.g., cell proliferation and apoptosis)

Beyond direct enzyme inhibition, N-benzylbenzamide analogues have demonstrated effects on fundamental cellular processes like proliferation and apoptosis, often as a downstream consequence of their primary inhibitory activities.

For example, a study on ethyl 4-[(4-methylbenzyl)oxy] benzoate, a related aromatic compound, showed significant anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells. nih.gov It induced a dose-dependent reduction in the growth and proliferation of MCF7 cells and triggered apoptosis. nih.gov This was accompanied by the activation of pro-apoptotic genes (p53, Bax, Caspases) and the inactivation of the anti-apoptotic gene Bcl2. nih.gov

Similarly, novel N-benzylbenzamide derivatives designed as tubulin polymerization inhibitors exhibited potent antiproliferative activities, with IC50 values in the low nanomolar range against several cancer cell lines. researchgate.net The mechanism involved binding to the colchicine (B1669291) site of tubulin, leading to cell cycle arrest and apoptosis. researchgate.net Another study found that an N-benzylbenzamide-based allosteric inhibitor of Aurora kinase A suppressed both the catalytic and non-catalytic functions of the enzyme, leading to the suppression of DNA replication. nih.gov

Antimicrobial Activity

The N-benzyl carboxamide scaffold has also been explored for its antimicrobial properties. Studies have shown that attaching this fragment to various heterocyclic rings can yield compounds with significant activity against bacteria.

For example, a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against strains of Staphylococcus aureus and Bacillus subtilis. researchgate.net The derivative without substituents on the benzyl ring, or those with small substituents like methyl or methoxyl groups, demonstrated higher activity. researchgate.net

In another study, a library of fluorobenzoylthiosemicarbazides, which are structurally distinct but share the benzamide concept, were tested for antibacterial activity. nih.gov Trifluoromethyl derivatives were active against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Additionally, certain N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives exhibited good activity against Mycobacterium smegmatis, a relative of M. tuberculosis. nih.gov

Interactive Data Table: Antimicrobial Activity of Related Analogues

| Compound Class | Target Organism(s) | Activity Metric (MIC) |

| N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | Good activity reported (qualitative). researchgate.net |

| Fluorobenzoylthiosemicarbazides (e.g., 15a, 15b, 16b) | S. aureus (MSSA & MRSA) | 7.82 to 31.25 μg/mL nih.gov |

| N(1)-benzyl-dihydro-triazine-diamines | M. smegmatis | Good activity reported (qualitative). nih.gov |

Antibacterial Activity: Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Analogues of N-benzylbenzamide have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. The structural modifications play a crucial role in determining the spectrum and potency of the antibacterial effects.

For instance, studies on para-substituted N-benzyl-3-methylbuten-2-enamide derivatives revealed significant activity. Compounds such as N-(4-hydroxybenzyl)-3-methylbut-2-enamide, N-(4-isobutoxybenzyl)-3-methylbut-2-enamide, and N-(4-isopropoxybenzyl)-3-methylbut-2-enamide were effective against Escherichia coli with Minimum Inhibitory Concentration (MIC) values of 0.01 g/mL. The latter two compounds also showed good activity against the Gram-positive bacterium Staphylococcus aureus with MICs of 0.01 and 0.02 g/mL, respectively.

Other research on benzyl bromide derivatives showed moderate to high activity against Gram-positive bacteria. One derivative was particularly active against Streptococcus pyogenes, creating an inhibition zone of 15 mm. mdpi.com The same study found that certain benzyl bromides had an MIC of 4 mg/mL against Klebsiella pneumoniae. mdpi.com While Gram-negative bacteria are often more resistant, some derivatives have shown inhibitory effects. However, Pseudomonas aeruginosa is known for its high resistance to many classes of antibacterial agents, partly due to its outer membrane and efflux pump systems, posing a significant challenge for novel drug development. nih.govfrontiersin.org

| Compound Class | Bacterial Strain | Activity Measurement | Result |

| N-benzyl-3-methylbuten-2-enamide derivatives | Escherichia coli | MIC | 0.01 g/mL |

| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | Staphylococcus aureus | MIC | 0.01 g/mL |

| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | Staphylococcus aureus | MIC | 0.02 g/mL |

| Benzyl bromide derivative | Streptococcus pyogenes | Inhibition Zone | 15 mm |

| Benzyl bromide derivative | Klebsiella pneumoniae | MIC | 4 mg/mL |

Antifungal Activity: Efficacy Against Various Fungal Strains

The development of novel fungicides is critical for agriculture and medicine, and benzamide derivatives have emerged as a promising class of compounds. Research has demonstrated their efficacy against a wide array of plant pathogenic fungi.

Novel benzamide derivatives containing a pyrazole (B372694) unit have shown excellent in vitro activity against Alternaria alternata, with one compound exhibiting an EC50 value of 16.70 mg/L. sioc-journal.cn Another study on N-benzylbenzamide derivatives containing a triazole moiety also reported potent activity against Alternaria alternata, with the most active compound showing an EC50 of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil. nih.gov

The activity of benzamide analogues extends to other significant pathogens. Mesoionic derivatives have demonstrated high efficacy against Fusarium verticillioides, with some compounds achieving MIC values as low as 7.8 μg/ml. nih.gov Similarly, co-cultures of Aspergillus ochraceus and Penicillium chrysogenum have been used to produce extracts that significantly inhibit Fusarium species. scielo.br Research into the synthetic amide 2-chloro-N-phenylacetamide revealed antifungal activity against strains of Aspergillus flavus, with MIC values ranging from 16 to 256 μg/mL. researchgate.net

Furthermore, amide derivatives synthesized from natural products have shown fungicidal activity against Physalospora piricola. nih.gov Studies on 1,2,4-triazole (B32235) derivatives with carboxamide fragments found them to be highly effective against Phytophthora capsici, with one compound having an EC50 value of 17.362 μg/mL. ijddd.com Benzamide and benzamidine (B55565) derivatives have also proven effective against Botrytis cinerea and Rhizoctonia species, including Rhizoctonia solani. frontiersin.orgsioc-journal.cn

| Compound Class | Fungal Strain | Activity Measurement | Result |

| N-benzylbenzamide-triazole derivative | Alternaria alternata | EC50 | 1.77 µg/mL |

| Benzamide-pyrazole derivative | Alternaria alternata | EC50 | 16.70 mg/L |

| Mesoionic derivative | Fusarium verticillioides | MIC | 7.8 µg/mL |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC | 16-256 µg/mL |

| Carboxamide-triazole derivative | Phytophthora capsici | EC50 | 17.362 μg/mL |

| Amide derivative from natural product | Physalospora piricola | In vivo preventative activity | Equivalent to carbendazim |

Anticancer Activity (In Vitro, Non-Human Cell Lines)

Analogues of this compound have been a focal point of anticancer research due to their potent cytotoxic effects on various cancer cell lines.

Cytotoxic Effects on Diverse Cancer Cell Lines

A broad range of human cancer cell lines has been shown to be susceptible to N-benzylbenzamide analogues. For instance, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share structural similarities, demonstrated significant cell growth inhibitory activity against breast cancer cell lines MCF-7 and T47D, as well as the liver cancer cell line HepG2. nih.gov Substituted benzyl analogs of the marine alkaloid makaluvamine possessed pronounced antiproliferative effects on the MCF-7 breast cancer cell line, with IC50 values as low as 1.8 µM for a 4-chloro substituted analog. e-crt.org

The cytotoxic activity is not limited to breast and liver cancer. Studies on human cholangiocarcinoma (CCA) cell lines, such as HuCCA-1, have shown their sensitivity to cytotoxic agents, providing a basis for exploring the efficacy of novel compounds. rsc.orgnih.gov Furthermore, research into gynecologic cancers has demonstrated the cytotoxic potential of various compounds against the 2008 and C13* ovarian cancer cell lines. nih.gov

| Compound Class | Cancer Cell Line | Activity Measurement | Result |

| 1-(4-substitutedbenzoyl)-piperazine derivative | MCF-7 (Breast) | GI50 | 0.31 µM |

| 1-(4-substitutedbenzoyl)-piperazine derivative | T47D (Breast) | GI50 | < 2.5 µM |

| 1-(4-substitutedbenzoyl)-piperazine derivative | HepG2 (Liver) | GI50 | 0.44 µM |

| 4-chloro substituted benzyl makaluvamine analog | MCF-7 (Breast) | IC50 | 1.8 µM |

| Triptolide + TNF-alpha | HuCCA-1 (Cholangiocarcinoma) | Apoptosis % (6-10h) | 18-65% |

| VE465 + VPA | 2008/C13* (Ovarian) | Cytotoxicity | Synergistic Interaction |

Mechanistic Investigations of Anti-proliferative Action

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Research into N-benzylbenzamide analogues has uncovered several key anti-proliferative pathways.

A significant finding is that a series of novel N-benzylbenzamide derivatives function as potent tubulin polymerization inhibitors. nih.gov These compounds were found to bind to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, which is essential for cell division and proliferation. This mechanism leads to cell cycle arrest and ultimately apoptosis. nih.gov

Other mechanistic studies on related heterocyclic compounds have revealed different, yet equally potent, modes of action. For example, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide was shown to arrest prostate cancer cells in the G1-phase of the cell cycle and induce apoptosis. nih.govresearchgate.net Similarly, novel bis-benzimidazole derivatives were found to induce an S-phase block in breast cancer cells. nih.gov These compounds also inhibit the catalytic activity of topoisomerase I and topoisomerase II, enzymes critical for DNA replication and repair. nih.gov

Insecticidal Activity

Derivatives of benzamide have been investigated for their potential as insecticides, showing efficacy against several significant agricultural and public health pests.

Efficacy Against Specific Insect Pests

Studies have demonstrated the larvicidal activity of various heterocyclic compounds against the mosquito Culex pipiens pallens. Novel triazole derivatives and N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one have shown high toxicity to the larvae of this mosquito species. nih.gov

In the agricultural sector, the pink bollworm (Pectinophora gossypiella), a major pest of cotton, has been a target of benzamide-related insecticides. While specific this compound data is limited, related compounds like chlorantraniliprole, which contains an amide linkage, have proven superior in controlling larval populations and reducing crop damage.

The cowpea aphid, Aphis craccivora, another significant agricultural pest, has also been shown to be susceptible to certain insecticides. Synergistic studies have indicated that inhibiting detoxifying enzymes can significantly increase the toxicity of insecticides like thiamethoxam (B1682794) in resistant strains of this aphid. This suggests that benzamide analogues could potentially be developed as part of an integrated pest management strategy.

| Compound Class | Insect Pest | Activity |

| N-heterocycle derivatives | Culex pipiens (larvae) | High larvicidal activity |

| Triazole derivatives | Culex pipiens (larvae) | Larvicidal activity observed |

| Chlorantraniliprole (Amide insecticide) | Pink Bollworm (Pectinophora gossypiella) | High efficacy in larval reduction |

| Thiamethoxam (in synergistic studies) | Cowpea Aphid (Aphis craccivora) | Increased toxicity with enzyme inhibitors |

Activity Against Parasitic Organisms

Inhibition of Trypanosoma brucei

A series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides has been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.govresearchgate.net Through a phenotypic screening and subsequent hit-to-lead chemical optimization, researchers synthesized and evaluated eighty-two analogues, leading to the discovery of compounds with significant in vitro activity. nih.govnih.gov

The optimization process revealed key structure-activity relationships (SAR). For instance, modifications to the benzoyl portion of the molecule showed that larger ortho-substituents, such as a 2-trifluoromethyl group, improved potency. nih.gov The most active compound to emerge from this series was compound 73 , which demonstrated an exceptionally low in vitro half-maximal effective concentration (EC₅₀) of 0.001 µM against T. brucei. nih.govresearchgate.netnih.gov In a non-human in vivo acute model of HAT, this compound was shown to be orally bioavailable and could cure two out of three infected mice. nih.govnih.gov Another potent analogue, the 2-trifluoromethyl-4-fluorobenzoyl derivative (43 ), also showed high potency. nih.gov To enhance water solubility, a 2-trifluoromethyl-pyridinoyl analogue (44 ) was synthesized and found to be highly potent against the parasite, with an EC₅₀ of 0.59 µM. nih.gov

| Compound | Structure/Description | EC₅₀ (µM) Against T. brucei |

|---|---|---|

| Compound 73 | A highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamide analogue | 0.001 nih.govnih.gov |

| Compound 43 | 2-Trifluoromethyl-4-fluorobenzoyl derivative | Data not specified |

| Compound 44 | 2-Trifluoromethyl-pyridinoyl derivative | 0.59 nih.gov |

Receptor Modulation Studies

Sigma-1 Receptor Modulation

The sigma-1 receptor (S1R), a unique ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane, has become a significant target in the study of central nervous system (CNS) disorders. mdpi.com Analogues of this compound, specifically novel benzamide derivatives, have been investigated for their affinity and selectivity for this receptor. mdpi.com

In one study, a series of 3-(benzylmethylamino)-N-(substituted benzyl)propanamides were synthesized and evaluated. mdpi.com Competitive binding assays using the selective radioligand ³H-pentazocine were performed to determine the affinity of these compounds for the S1R. mdpi.com Among the synthesized derivatives, compound 2 (3-(benzylmethylamino)-N-(3-chlorobenzyl)propanamide) showed superior affinity for the S1R and improved selectivity over the sigma-2 receptor (S2R). mdpi.com This highlights the potential for developing benzamide-based structures as selective S1R modulators. The sigma-1 receptor's role in neuroprotection and neuroinflammation makes these findings particularly relevant for potential therapeutic applications in CNS disorders. mdpi.com

5-HT₂ₐ/₂C Receptor Agonism

The structure-activity relationships (SAR) of N-benzyl phenethylamines, a class of compounds structurally related to this compound, have been extensively studied for their agonist activity at serotonin (B10506) 5-HT₂ₐ and 5-HT₂C receptors. nih.govnih.gov The addition of an N-benzyl group to phenethylamine (B48288) agonists significantly increases both binding affinity and functional activity at these receptors. nih.govresearchgate.net

A study involving 48 different compounds with variations in both the phenethylamine and N-benzyl portions of the molecule provided detailed insights into their SAR. nih.govnih.gov The majority of these compounds exhibited high affinity for both 5-HT₂ₐ and 5-HT₂C receptors, often in the low nanomolar range, with several showing subnanomolar affinities. nih.gov For example, compound 8b was identified as having the highest binding affinity for the 5-HT₂ₐ receptor (Kᵢ = 0.29 nM). nih.govnih.gov In terms of functional activity, compound 1b was the most potent, with an EC₅₀ of 0.074 nM and over 400-fold selectivity for the 5-HT₂ₐ receptor in functional assays. nih.gov While most compounds displayed low to moderate selectivity in binding assays, compound 6b was a notable exception, showing a 100-fold selectivity for the 5-HT₂ₐ receptor. nih.gov These studies indicate that substitutions on the N-benzyl ring, particularly those with hydrogen bond acceptors like hydroxyl or methoxy (B1213986) groups, can produce compounds with very potent 5-HT₂ₐ receptor affinity. researchgate.net

| Compound | 5-HT₂ₐ Binding Affinity (Kᵢ, nM) | 5-HT₂ₐ Functional Potency (EC₅₀, nM) | Selectivity Notes |

|---|---|---|---|

| Compound 1b | Data not specified | 0.074 nih.gov | >400-fold selective for 5-HT₂ₐ in functional assay nih.gov |

| Compound 6b | Data not specified | Data not specified | 100-fold selective for 5-HT₂ₐ in binding assay nih.gov |

| Compound 8b | 0.29 nih.govnih.gov | Data not specified | Highest binding affinity in the series nih.govnih.gov |

Compound Index

| Compound Name/Identifier | Chemical Class/Description |

|---|---|

| This compound | Parent compound of interest |

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Class of Trypanosoma brucei inhibitors |

| Compound 73 | A potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamide analogue |

| Compound 43 | 2-Trifluoromethyl-4-fluorobenzoyl derivative |

| Compound 44 | 2-Trifluoromethyl-pyridinoyl derivative |

| 3-(benzylmethylamino)-N-(substituted benzyl)propanamides | Class of Sigma-1 receptor modulators |

| Compound 2 (3-(benzylmethylamino)-N-(3-chlorobenzyl)propanamide) | A potent Sigma-1 receptor ligand |

| N-benzyl phenethylamines | Class of 5-HT₂ₐ/₂C receptor agonists |

| Compound 1b | A potent N-benzyl phenethylamine 5-HT₂ₐ agonist |

| Compound 6b | A selective N-benzyl phenethylamine 5-HT₂ₐ ligand |

| Compound 8b | An N-benzyl phenethylamine with high 5-HT₂ₐ binding affinity |

Emerging Research Areas and Future Perspectives for N Benzyl 2,4 Dichlorobenzamide

Rational Design and Synthesis of Advanced N-benzyl-2,4-dichlorobenzamide Analogues

The rational design and synthesis of advanced analogues of this compound are pivotal for enhancing its biological activity, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on systematic structural modifications of the parent molecule. Key strategies will involve substitutions on both the benzyl (B1604629) and the dichlorobenzamide rings, as well as alterations to the amide linker.

For instance, the synthesis of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides has demonstrated that modifications to the core structure can lead to compounds with interesting antioxidant and anti-inflammatory properties. nih.govresearchgate.net The introduction of various aryl groups and fluorine atoms to the molecular scaffold has been shown to modulate the biological activity of these N-benzyl derivatives. nih.govresearchgate.net

A similar approach could be applied to this compound, where the introduction of different substituents on the phenyl rings could lead to a library of new compounds with a range of biological activities. The synthesis of a series of 3,5-dichlorobenzamide (B1294675) derivatives from 3,5-dichlorobenzoyl chloride and various arylamines has been reported, showcasing a viable synthetic route to a variety of analogues. researchgate.net

The following table outlines potential modification sites on the this compound scaffold and the rationale for these changes.

| Modification Site | Potential Substituents | Rationale for Modification |

| Benzyl Ring | Alkoxy, Halogens, Nitro groups | To modulate lipophilicity and electronic properties, potentially enhancing target binding. |

| Dichlorobenzamide Ring | Alternative halogen patterns, Alkyl groups | To investigate the role of the chlorine atoms in activity and explore steric effects. |

| Amide Linker | Thioamide, Reversed amide | To alter the hydrogen bonding capacity and conformational flexibility of the molecule. |

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action

A crucial area of future research is the identification of novel biological targets for this compound and its analogues. While the initial biological profile of this compound may be known, a comprehensive understanding of its mechanism of action requires unbiased screening against a wide range of cellular targets.

Research on structurally related N-benzyl derivatives has revealed a variety of biological activities. For example, certain N-benzyl 3-methoxypropionamides have been investigated for their anticonvulsant activities. nih.gov This suggests that this compound could be explored for its potential effects on the central nervous system.

Furthermore, studies on other benzamide (B126) derivatives have identified specific molecular targets. For instance, N-benzyl-4-sulfamoylbenzamide has been identified as a potent inhibitor of carbonic anhydrase II. This finding opens up the possibility that this compound or its analogues could also interact with this enzyme family or other metalloenzymes.

Future research should employ techniques such as affinity chromatography, activity-based protein profiling, and computational target prediction to identify the direct binding partners of this compound within the cell. Elucidating these targets will be instrumental in understanding its mechanism of action and identifying potential therapeutic applications.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is expected to significantly accelerate research on this compound. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the potential biological targets and binding modes of this compound and its analogues.

For example, computational studies, including Density Functional Theory (DFT), have been successfully used to determine the molecular and electronic properties of other N-benzyl derivatives. These theoretical investigations can guide the rational design of new analogues with improved activity.

Experimental validation of computational predictions is crucial. This can be achieved through a variety of in vitro and in vivo assays. The following table illustrates how computational and experimental methods can be integrated in the study of this compound.

| Research Question | Computational Method | Experimental Method |

| Identification of potential biological targets | Molecular Docking, Reverse Screening | In vitro enzyme assays, Binding assays |

| Prediction of analogue activity | QSAR, Pharmacophore modeling | Synthesis and in vitro testing of analogues |

| Understanding the binding mechanism | Molecular Dynamics Simulations | X-ray crystallography, NMR spectroscopy |

Development of this compound Derivatives as Chemical Probes for Biological Research

Derivatives of this compound can be developed into valuable chemical probes to study biological processes. By incorporating reporter groups such as fluorescent dyes or affinity tags, these probes can be used to visualize and identify the cellular targets and interaction partners of the parent compound.

The development of fluorescent probes for various biological targets is a well-established field. nih.gov For instance, fluorescent probes based on phenothiazine (B1677639) derivatives have been developed for the detection of cyanide ions. nih.gov A similar strategy could be employed to create fluorescently-labeled this compound analogues. These probes could be used in high-content screening and cellular imaging studies to investigate the compound's subcellular localization and mechanism of action.

The design of an effective chemical probe requires careful consideration of the attachment point of the reporter group to ensure that the biological activity of the parent molecule is not significantly compromised.